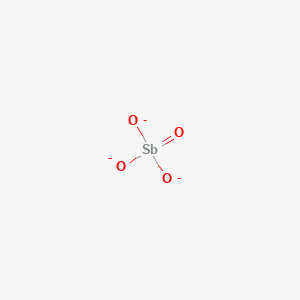
Dicamba-dimethylammonium
Übersicht
Beschreibung
Dicamba-dimethylammonium is a synthetic herbicide used primarily for controlling broadleaf weeds in various crops. It is a derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid), which has been utilized in agriculture for over 50 years . This compound is known for its effectiveness in managing glyphosate-resistant weeds, making it a valuable tool in modern agricultural practices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicamba-dimethylammonium is synthesized by reacting dicamba with dimethylamine. The reaction typically occurs in an aqueous medium, where dicamba is dissolved in water and then reacted with an aqueous solution of dimethylamine. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in reactors designed to handle exothermic reactions. The process includes steps such as:
- Dissolving dicamba in water.
- Adding dimethylamine solution gradually while maintaining the temperature.
- Stirring the mixture to ensure complete reaction.
- Isolating the product by filtration and drying .
Analyse Chemischer Reaktionen
Types of Reactions: Dicamba-dimethylammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicamba, which is the parent compound.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Dicamba.
Reduction: Reduced forms of dicamba derivatives.
Substitution: Various substituted dicamba derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dicamba-dimethylammonium has several scientific research applications:
Agriculture: It is extensively used to control broadleaf weeds in crops like soybeans, cotton, and corn.
Environmental Studies: Research on its environmental impact, including off-target movement and volatilization, is ongoing.
Biology: Studies on its effects on plant hormone pathways and growth regulation.
Wirkmechanismus
Dicamba-dimethylammonium acts as a synthetic auxin, mimicking natural plant hormones. It disrupts plant growth by:
Increasing ethylene and abscisic acid production: This leads to growth inhibition, senescence, and tissue decay.
Molecular Targets: It targets auxin receptors in plants, leading to uncontrolled cell division and growth.
Pathways Involved: The primary pathways include the ethylene biosynthesis pathway and abscisic acid signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Dicamba (3,6-dichloro-2-methoxybenzoic acid): The parent compound, widely used as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin herbicide with similar applications.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Used for controlling broadleaf weeds in cereals and pastures.
Uniqueness: Dicamba-dimethylammonium is unique due to its enhanced solubility and effectiveness in controlling glyphosate-resistant weeds. Its ability to be used in combination with other herbicides like glyphosate makes it a versatile tool in integrated weed management systems .
Eigenschaften
IUPAC Name |
3,6-dichloro-2-methoxybenzoic acid;N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C2H7N/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;1-3-2/h2-3H,1H3,(H,11,12);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRFUUBRGGDEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3.C2H7N, C10H13Cl2NO3 | |
| Record name | DIMETHYLAMINE DICAMBA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034369 | |
| Record name | Dicamba-dimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylamine dicamba is a colorless to white crystalline powder. Mildly corrosive. Used as an herbicide., Colorless to white solid; [CAMEO] | |
| Record name | DIMETHYLAMINE DICAMBA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicamba dimethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4932 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2300-66-5 | |
| Record name | DIMETHYLAMINE DICAMBA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicamba dimethylamine salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2300-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicamba-dimethylammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicamba-dimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichloro-o-anisic acid, compound with dimethylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICAMBA-DIMETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123F051HEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYLAMINE DICAMBA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7312 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Dianate on its target weed species?
A1: Dianate, a derivative of benzoic acid, disrupts plant growth by mimicking the natural plant hormone auxin. [] While its exact mechanism remains unclear, it's believed to cause uncontrolled, rapid growth in susceptible plants, ultimately leading to their death. []
Q2: Has resistance to Dianate been observed in any weed species?
A2: Research indicates that while resistance to other herbicide classes is prevalent, Dianate remains effective against certain resistant biotypes. For instance, a study in Ukraine found no multiple resistance in Amaranthus retroflexus to Dianate, even when resistance to ALS inhibitors, glyphosate, and other common herbicides was present. []
Q3: How does the addition of ammonium sulfate impact the effectiveness of Dianate?
A3: Interestingly, studies suggest that combining Dianate with ammonium sulfate can enhance its weed control efficacy. [] This effect was particularly notable against ALS-resistant Amaranthus retroflexus. [] Further research is needed to fully understand the mechanisms behind this synergistic effect.
Q4: Are there any known strategies to enhance the effectiveness of Dianate against resistant weed biotypes?
A4: Research suggests that formulating Dianate with specific compounds can improve its efficacy. One study highlights that combining Dianate with topramesone, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, effectively controlled ALS-resistant Amaranthus retroflexus. [] This finding underscores the potential of formulating Dianate with other herbicides to combat resistance.
Q5: What are the implications of identifying Dianate-resistant weed species for agricultural practices?
A5: The emergence of weed resistance to any herbicide, including Dianate, necessitates a reevaluation of weed management strategies. Farmers and researchers must work together to implement integrated weed management practices, such as crop rotation, cover cropping, and the use of multiple herbicide modes of action, to delay the development and spread of resistance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















